4-Acetamidothiophenol

Description

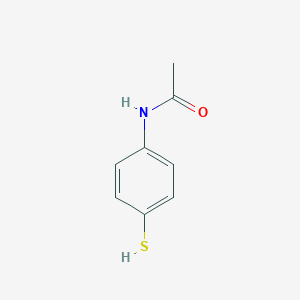

Structure

3D Structure

Properties

IUPAC Name |

N-(4-sulfanylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYEQJLOHMLYKAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60150116 | |

| Record name | 4'-Mercaptoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126-81-4 | |

| Record name | 4-Acetamidothiophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1126-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Mercaptoacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetamidothiophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Mercaptoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-mercaptoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Acetylaminothiophenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LTB975UM9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Acetamidothiophenol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamidothiophenol, also known as 4'-mercaptoacetanilide, is an organic compound featuring a thiophenol core with an acetamido group at the para position.[] This molecule is of significant interest in medicinal chemistry and materials science due to the combined reactivity of its thiol and acetamido functional groups.[2] It serves as a versatile precursor in the synthesis of various organic compounds and has been investigated for its potential biological activities, including antioxidant properties and its role in the study of aniline derivatives' mutagenic and analgesic effects.[2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound.

Chemical and Physical Properties

This compound is a yellow powder at room temperature and is known to be soluble in organic solvents.[][2] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉NOS | [2] |

| Molecular Weight | 167.23 g/mol | [4] |

| Melting Point | 150-153 °C | [3][4] |

| Boiling Point (Predicted) | 367.1 ± 25.0 °C | [3] |

| pKa (Predicted) | 6.73 ± 0.10 | [3] |

| Appearance | Yellow powder | [] |

| Solubility | Soluble in organic solvents | [2] |

Structure and Identification:

| Identifier | Value | Reference(s) |

| SMILES | CC(=O)NC1=CC=C(C=C1)S | [4] |

| InChI | InChI=1S/C8H9NOS/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10) | [5] |

| InChIKey | AYEQJLOHMLYKAV-UHFFFAOYSA-N | [5] |

| CAS Number | 1126-81-4 | [6] |

Molecular Structure

The structure of this compound consists of a central benzene ring substituted with a thiol (-SH) group and an acetamido (-NHCOCH₃) group in a para arrangement. This substitution pattern is crucial for its chemical reactivity and biological interactions.

Chemical structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are crucial for researchers. The following sections provide cited methodologies for these procedures.

Synthesis of this compound

A common method for the synthesis of this compound involves the acetylation of 4-aminothiophenol. A plausible experimental protocol is as follows:

Materials:

-

4-Aminothiophenol

-

Acetic anhydride

-

Pyridine (as a catalyst)

-

Dichloromethane (as a solvent)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve 4-aminothiophenol in dichloromethane.

-

Add a catalytic amount of pyridine to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride dropwise to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

Synthetic workflow for this compound.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of higher purity. The choice of solvent is critical for effective recrystallization. A common solvent system for compounds with similar polarity is a mixture of ethanol and water.

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

Heat the solution gently on a hot plate to ensure complete dissolution.

-

Slowly add hot deionized water dropwise to the solution until a slight turbidity persists.

-

If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol-water mixture.

-

Dry the crystals under vacuum to remove any residual solvent.

References

Synthesis and Purification of 4-Acetamidothiophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-Acetamidothiophenol, a key intermediate in various chemical and pharmaceutical applications.

Introduction

This compound, also known as N-(4-mercaptophenyl)acetamide, is an organic compound featuring a thiol group and an acetamido group attached to a benzene ring in a para orientation. Its bifunctional nature makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. This document outlines the primary synthetic routes, purification methodologies, and analytical characterization of this compound.

Synthetic Methodologies

Two principal synthetic pathways for the preparation of this compound are presented below.

Synthesis via Acetylation of 4-Aminothiophenol

A common and direct method for the synthesis of this compound is the acetylation of 4-aminothiophenol. This reaction can be effectively carried out using acetic anhydride or acetyl chloride as the acetylating agent.

Experimental Protocol:

-

Materials: 4-aminothiophenol, acetic anhydride, an appropriate solvent (e.g., glacial acetic acid, tetrahydrofuran, or water), and a base (e.g., sodium acetate or pyridine, if necessary).

-

Procedure:

-

In a round-bottom flask, dissolve 4-aminothiophenol in the chosen solvent.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric equivalent of acetic anhydride to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Collect the crude this compound by vacuum filtration and wash with cold water.

-

Dry the crude product before proceeding to purification.

-

Synthesis from 4-Nitroaniline (Multi-step)

An alternative route involves a multi-step synthesis starting from 4-nitroaniline. This pathway includes the protection of the amine group by acetylation, followed by reduction of the nitro group and subsequent introduction of the thiol functionality. A more direct variation starts from the readily available acetanilide.

Experimental Protocol (Starting from Acetanilide):

-

Nitration of Acetanilide to 4-Nitroacetanilide:

-

Dissolve acetanilide in a mixture of glacial acetic acid and concentrated sulfuric acid.

-

Cool the mixture in an ice bath.

-

Slowly add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) while maintaining a low temperature.

-

After the addition, allow the reaction to proceed at room temperature.

-

Pour the reaction mixture onto ice to precipitate the 4-nitroacetanilide.

-

Filter, wash with cold water, and dry the product.

-

-

Hydrolysis of 4-Nitroacetanilide to 4-Nitroaniline:

-

Reflux the 4-nitroacetanilide with an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid).

-

After the reaction is complete, cool the solution and neutralize it with a base (e.g., sodium hydroxide) to precipitate the 4-nitroaniline.

-

Filter, wash with water, and dry the product.

-

-

Conversion of 4-Nitroaniline to this compound: This step typically involves the reduction of the nitro group to an amine, diazotization, and subsequent reaction with a sulfur-containing nucleophile. Due to the complexity and potential hazards associated with diazotization reactions, the direct acetylation of 4-aminothiophenol is the more commonly employed and recommended route.

Purification

Recrystallization is the most effective method for the purification of solid this compound. The choice of solvent is crucial for achieving high purity and yield.

Experimental Protocol for Recrystallization:

-

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. Common solvents to screen for this compound include ethanol, methanol, water, or a mixture of solvents like ethanol-water.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution should be briefly heated.

-

Hot filter the solution to remove any insoluble impurities and the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

-

Further cool the flask in an ice bath to maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals of this compound. The melting point of the purified compound should be sharp and consistent with the literature value.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₉NOS |

| Molecular Weight | 167.23 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 150-153 °C |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the amide proton, the methyl protons of the acetyl group, and the thiol proton. The aromatic protons will typically appear as a set of doublets in the range of 7.2-7.6 ppm. The amide proton (NH) will be a singlet around 9.8 ppm, the methyl protons (CH₃) will be a singlet around 2.1 ppm, and the thiol proton (SH) will appear as a singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the eight carbon atoms in the molecule. The carbonyl carbon of the acetamido group will be observed downfield (around 168 ppm). The aromatic carbons will appear in the region of 120-140 ppm. The methyl carbon will be seen upfield (around 24 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands are expected for the N-H stretch of the amide (around 3300 cm⁻¹), the C=O stretch of the amide (around 1660 cm⁻¹), the S-H stretch of the thiol (a weak band around 2550 cm⁻¹), and C-H stretches of the aromatic ring and methyl group.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 167. A significant fragment ion is often observed at m/z = 125, corresponding to the loss of the acetyl group (CH₂=C=O).

Logical Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Spectroscopic Profile of 4-Acetamidothiophenol: A Comprehensive Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic data for the compound 4-Acetamidothiophenol (also known as N-(4-mercaptophenyl)acetamide), a crucial molecule in various research and development applications, including drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | Singlet | 1H | N-H (amide) |

| ~7.4 | Multiplet | 4H | Ar-H |

| ~3.4 | Singlet | 1H | S-H |

| ~2.1 | Singlet | 3H | CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O (amide) |

| ~138 | Ar-C |

| ~133 | Ar-C |

| ~128 | Ar-C |

| ~121 | Ar-C |

| ~24 | CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3300 | N-H stretch |

| ~3100-3000 | Aromatic C-H stretch |

| ~2550 | S-H stretch |

| ~1660 | C=O stretch (Amide I) |

| ~1590, 1490 | Aromatic C=C stretch |

| ~1540 | N-H bend (Amide II) |

| ~830 | para-disubstituted C-H bend |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 167 | [M]⁺ (Molecular ion)[1][2] |

| 125 | [M - C₂H₂O]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of solid aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound was dissolved in approximately 0.7 mL of a suitable deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0 ppm).

-

¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. Data acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz. A spectral width of 240 ppm and a relaxation delay of 2 seconds were used, with spectra averaged over 1024 scans. Proton decoupling was employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A small amount of solid this compound was finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet was placed in the sample holder of the FTIR spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectral data was obtained using an electron ionization (EI) mass spectrometer.

-

Sample Introduction: A small amount of the solid sample was introduced into the ion source via a direct insertion probe. The probe was heated to volatilize the sample.

-

Ionization and Analysis: The gaseous molecules were bombarded with a beam of 70 eV electrons to induce ionization and fragmentation. The resulting ions were accelerated and separated based on their mass-to-charge (m/z) ratio by a quadrupole mass analyzer. The detector recorded the abundance of each ion.

Visualizations

The logical workflow for the spectroscopic analysis of this compound is depicted in the following diagram.

Caption: Logical workflow for the spectroscopic analysis.

References

An In-depth Technical Guide to 4-Acetamidothiophenol (CAS: 1126-81-4) for Researchers and Drug Development Professionals

An Introduction to 4-Acetamidothiophenol

This compound, with the CAS number 1126-81-4, is an organic compound that holds significant interest for researchers, scientists, and professionals in drug development.[1] Structurally, it is a thiophenol derivative characterized by an acetamido group at the para position relative to the thiol group. This unique combination of functional groups imparts a range of chemical properties that make it a valuable building block in organic synthesis and a molecule of interest in medicinal chemistry. The presence of the thiol group allows for the formation of disulfide bonds and participation in redox reactions, while the acetamido group influences its electronic properties and potential biological interactions.[1]

This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, safety and handling information, detailed experimental protocols for its synthesis and potential applications, and insights into its possible mechanisms of action.

Core Properties and Data

The fundamental physicochemical and safety data for this compound are summarized in the tables below for easy reference and comparison.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1126-81-4 | [1][2][3][4] |

| Molecular Formula | C₈H₉NOS | [1][2] |

| Molecular Weight | 167.23 g/mol | [2][4] |

| Appearance | White to yellow to green powder to crystalline solid | |

| Melting Point | 150-153 °C (lit.) | [2] |

| Boiling Point | 367.1 °C at 760 mmHg | [5] |

| Density | 1.237 g/cm³ | [5] |

| Solubility | Soluble in organic solvents. | [1] |

| SMILES | CC(=O)NC1=CC=C(S)C=C1 | [2][4] |

| InChI | InChI=1S/C8H9NOS/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10) | [2][4] |

| InChIKey | AYEQJLOHMLYKAV-UHFFFAOYSA-N | [2][4] |

Safety and Handling Information

| Hazard Category | GHS Classification and Precautionary Statements | Reference |

| Pictograms | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [2] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols

Detailed methodologies for the synthesis and potential biological evaluation of this compound are provided below.

Synthesis of this compound

A common method for the synthesis of this compound involves the acetylation of 4-aminothiophenol.

Materials:

-

4-Aminothiophenol

-

Acetic anhydride

-

Pyridine

-

Hexane

-

Hydrochloric acid (1 N)

-

Chloroform

-

Thionyl chloride

-

Toluene

Procedure:

This synthesis is a two-step process involving the formation of an acyl chloride followed by reaction with N-(4'-hydroxyphenyl)acetamide, which is a related compound. A more direct synthesis involves the acetylation of 4-aminothiophenol.

-

Step 1: Acetylation of 4-aminothiophenol.

-

Dissolve 4-aminothiophenol in a suitable solvent such as pyridine or a mixture of an inert solvent and a base.

-

Slowly add acetic anhydride to the solution while stirring. The reaction is typically carried out at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, the product can be isolated by precipitation or extraction.

-

The crude product is then purified, for example, by recrystallization from a suitable solvent like ethanol.

-

-

Alternative procedure mentioned in literature for a related compound:

-

Dissolve 5-p-toluyl-1'-methyl-pyrol-acetic acid in chloroform and add thionyl chloride. Reflux for 24 hours to form the acyl chloride.[6]

-

Dissolve the resulting acyl chloride in hexane and slowly add a solution of N-(4'-hydroxyphenyl) acetamide in pyridine.[6]

-

Stir the mixture at room temperature for 24 hours.[6]

-

Acidify with 1 N HCl to precipitate the product.[6]

-

Collect the product by filtration and wash with hexane.[6]

-

In Vivo Analgesic Activity Assessment: Acetic Acid-Induced Writhing Test

This protocol is a standard method for evaluating the peripheral analgesic activity of a compound.[7]

Animals:

-

Male ICR mice (23 ± 3 g)[2]

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Standard analgesic drug (e.g., Diclofenac sodium, 10 mg/kg)[3]

Procedure:

-

Fast the mice for a suitable period (e.g., 24 hours) before the experiment, with free access to water.

-

Divide the animals into groups (n=5-10 per group): a control group (vehicle), a standard drug group, and one or more test groups receiving different doses of this compound (e.g., 100 mg/kg, administered orally).[2][3]

-

Administer the vehicle, standard drug, or test compound orally (PO).[2]

-

After a set time (e.g., 60 minutes), administer the acetic acid solution intraperitoneally (IP) at a volume of 10-20 mL/kg.[2][7]

-

Immediately place each mouse in an individual observation chamber.

-

Record the number of writhes (abdominal constrictions, stretching of the hind limbs) for a defined period, typically 5 to 20 minutes, starting 5 minutes after the acetic acid injection.[2][7]

-

Calculate the percentage of inhibition of writhing for the treated groups compared to the control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.[2]

In Vivo Hypotensive Activity Assessment in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a general procedure for evaluating the potential hypotensive effects of a test compound in a relevant animal model of hypertension.[8][9]

Animals:

Materials:

-

This compound or its derivatives

-

Vehicle for administration

-

Standard antihypertensive drug (e.g., an angiotensin II receptor antagonist like TCV-116)[8]

-

Blood pressure measurement system (e.g., tail-cuff method)[9][10]

Procedure:

-

Acclimatize the SHR to the laboratory conditions and blood pressure measurement procedure to minimize stress-induced variations.

-

Divide the rats into groups: a control group (vehicle), a standard drug group, and test groups receiving different doses of the this compound derivative.

-

Administer the compounds orally or via another appropriate route. For chronic studies, this may be done daily for a period of several weeks.[8][9]

-

Measure systolic and diastolic blood pressure at predetermined time points after administration (e.g., 1, 2, 4, 8, and 12 hours post-dose for acute studies).[10]

-

For chronic studies, blood pressure can be measured at regular intervals (e.g., weekly).

-

At the end of the study, blood samples may be collected to measure plasma renin, angiotensin, and aldosterone levels to investigate the mechanism of action.[8]

-

Analyze the data to determine the effect of the test compound on blood pressure compared to the control and standard groups.

Potential Mechanisms of Action and Signaling Pathways

The biological activities of this compound and its derivatives may be attributed to their interaction with specific signaling pathways.

Inhibition of 5-Hydroxytryptamine (Serotonin) Receptors

Some evidence suggests that this compound may act as an antagonist at 5-hydroxytryptamine (5-HT) receptors.[1] 5-HT receptors are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems.[5][11] They are involved in a wide range of physiological and pathological processes, including pain, inflammation, and mood regulation.[5] Antagonism of specific 5-HT receptor subtypes, such as 5-HT3, is a known mechanism for antiemetic and analgesic drugs.[12][13]

References

- 1. [Hypotensive and antihypertensive activity of a newly synthesized derivative of 2-aminotetralin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. jnu.ac.bd [jnu.ac.bd]

- 4. 4'-Mercaptoacetanilide | C8H9NOS | CID 70777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What are 5-HT receptor antagonists and how do they work? [synapse.patsnap.com]

- 6. US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids - Google Patents [patents.google.com]

- 7. rjptsimlab.com [rjptsimlab.com]

- 8. Hypotensive activity of TCV-116, a newly developed angiotensin II receptor antagonist, in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Hypotensive effects of hydrogen sulfide via attenuating vascular inflammation in spontaneously hypertensive rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 13. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

4-Acetamidothiophenol: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, synthesis, and applications of 4-Acetamidothiophenol, a versatile building block in medicinal chemistry and materials science.

Introduction

This compound, also known as N-(4-mercaptophenyl)acetamide, is an organosulfur compound that has garnered significant interest within the scientific community. Its unique bifunctional nature, possessing both a thiol and an acetamido group on a benzene ring, makes it a valuable precursor and intermediate in a wide array of chemical syntheses. This guide provides a comprehensive overview of its molecular characteristics, detailed experimental protocols for its synthesis and application, and its role in various research and development fields, particularly in drug discovery and materials science.

Core Molecular and Physical Properties

This compound is a stable, crystalline solid at room temperature. The presence of the thiol group imparts it with the characteristic reactivity of thiols, including the formation of thioethers, disulfides, and its use in surface functionalization, notably with gold nanoparticles. The acetamido group influences its solubility and provides a site for further chemical modification.

| Property | Value | References |

| Chemical Formula | C₈H₉NOS | [1] |

| Molecular Weight | 167.23 g/mol | |

| Appearance | Powder | |

| Melting Point | 150-153 °C | |

| Storage Temperature | 2-8°C | |

| CAS Number | 1126-81-4 |

Spectroscopic Data

Definitive identification of this compound can be achieved through various spectroscopic methods.

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the acetyl methyl protons, aromatic protons, and the thiol proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the methyl carbon. |

| Infrared (IR) | Characteristic absorptions for N-H stretching, C=O stretching (amide I), and S-H stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight. |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and common applications of this compound.

Synthesis of this compound

A common laboratory-scale synthesis involves the acetylation of 4-aminothiophenol.

Materials:

-

4-Aminothiophenol

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 4-aminothiophenol in dichloromethane in a round-bottom flask.

-

Add a slight excess of pyridine to the solution.

-

Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization.

Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol or an ethanol/water mixture

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Dissolve the crude solid in a minimal amount of hot ethanol in an Erlenmeyer flask.[2]

-

If the solid does not fully dissolve, add more hot solvent dropwise until a clear solution is obtained.[2]

-

If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a few minutes before hot filtration to remove the charcoal.

-

Allow the solution to cool slowly to room temperature.[2]

-

Once crystal formation appears to be complete, place the flask in an ice bath to maximize crystal yield.[2]

-

Collect the purified crystals by vacuum filtration using a Buchner funnel and wash with a small amount of cold solvent.[2]

-

Dry the crystals in a vacuum oven.

Applications in Research and Development

The versatile chemical nature of this compound has led to its use in several key areas of scientific research.

Precursor for Benzothiazole Synthesis

Benzothiazoles are a class of heterocyclic compounds with a wide range of pharmaceutical applications.[3] this compound can serve as a precursor for the synthesis of substituted benzothiazoles through cyclization reactions.[4][5]

Experimental Example: Synthesis of a 2-Substituted Benzothiazole

This protocol describes a general method for the condensation of this compound with an aldehyde to form a benzothiazole derivative.

Materials:

-

This compound

-

An appropriate aldehyde

-

A suitable solvent (e.g., ethanol, dimethyl sulfoxide)

-

An oxidizing agent (e.g., air, hydrogen peroxide) or a catalyst (e.g., an acid or base) depending on the specific reaction conditions.

Procedure:

-

Dissolve this compound and a slight molar excess of the aldehyde in the chosen solvent in a round-bottom flask.

-

Add the catalyst or initiator for the reaction.

-

Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

References

An In-depth Technical Guide to 4-Acetamidothiophenol: Health and Safety for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for 4-Acetamidothiophenol (CAS No. 1126-81-4), a compound utilized in the study of aniline derivatives for their potential mutagenic and analgesic activities.[][2] This document outlines the key chemical and physical properties, toxicological data, handling and storage procedures, and relevant experimental protocols for professionals in research and drug development.

Chemical and Physical Properties

This compound, also known as 4'-Mercaptoacetanilide, is a thiol-containing organic compound.[3] Its properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NOS | [4] |

| Molecular Weight | 167.23 g/mol | |

| Appearance | Yellow powder | [] |

| Melting Point | 150-153 °C | [4] |

| Storage Temperature | 2-8°C | |

| Solubility | Soluble in organic solvents. | [3] |

Health and Safety Information

This compound is classified as a hazardous substance. Adherence to safety guidelines is crucial when handling this compound.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:

| Hazard Class | GHS Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

Precautionary Statements and Personal Protective Equipment (PPE)

The following precautionary statements should be strictly followed. For a full list of P-codes, refer to the safety data sheet.

| Category | P-Code(s) | Description |

| Prevention | P261, P264, P271, P280 | Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection. |

| Response | P302+P352, P305+P351+P338 | IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Lab coat and appropriate protective clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Experimental Protocols

General Synthesis of Anilide Derivatives

The synthesis of this compound would likely involve the acetylation of an aminothiophenol precursor. A representative procedure for the acetylation of an aniline derivative is the synthesis of acetaminophen from p-aminophenol, which can serve as a model.[5]

Materials:

-

4-Aminothiophenol (starting material)

-

Acetic anhydride

-

Appropriate solvent (e.g., water, acetic acid)

-

Heating and stirring apparatus

-

Recrystallization solvent

-

Filtration apparatus

Procedure:

-

Dissolve the 4-aminothiophenol in a suitable solvent in a reaction flask.

-

Slowly add acetic anhydride to the solution while stirring.

-

Heat the reaction mixture under reflux for a specified period to ensure complete reaction.

-

Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the crude product.

-

Collect the crude this compound by vacuum filtration and wash with a small amount of cold solvent.

-

Purify the crude product by recrystallization from a suitable solvent to obtain the final, pure compound.[5]

Mutagenicity Assessment: Ames Test (General Protocol)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound using bacteria.[6]

Materials:

-

Histidine-dependent strains of Salmonella typhimurium

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

S9 fraction (for metabolic activation)

-

Minimal glucose agar plates

-

Positive and negative controls

Procedure:

-

Prepare a dilution series of the test compound.

-

In separate test tubes, combine the bacterial strain, the test compound at a specific concentration, and either the S9 mix or a buffer (for tests with and without metabolic activation).

-

Pre-incubate the mixtures at 37°C with shaking.

-

After incubation, mix the contents of each tube with molten top agar and pour onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[7][8][9]

Analgesic Activity Assessment: Acetic Acid-Induced Writhing Test (General Protocol)

This is a common in vivo method to screen for analgesic activity.[10]

Materials:

-

Test animals (e.g., Swiss albino mice)

-

Test compound (this compound) suspended in a suitable vehicle

-

Standard analgesic drug (e.g., Nimesulide)

-

0.6% acetic acid solution

Procedure:

-

Divide the animals into groups: control (vehicle), standard, and test groups (different doses of this compound).

-

Administer the vehicle, standard drug, or test compound to the respective groups (e.g., orally or intraperitoneally).

-

After a set period (e.g., 30-60 minutes), inject 0.6% acetic acid intraperitoneally to induce writhing (a response indicative of pain).

-

Observe and count the number of writhes for each animal over a specific time period (e.g., 20 minutes).

-

Calculate the percentage of protection from writhing for the standard and test groups compared to the control group. A significant reduction in the number of writhes indicates analgesic activity.[11][12][13]

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate a general synthesis workflow for anilide derivatives and a typical workflow for assessing the mutagenic potential of a chemical compound.

Caption: General synthesis workflow for anilide derivatives.

Caption: Mutagenicity assessment workflow using the Ames test.

References

- 2. This compound | 1126-81-4 [chemicalbook.com]

- 3. CAS 1126-81-4: this compound | CymitQuimica [cymitquimica.com]

- 4. chemwhat.com [chemwhat.com]

- 5. uwaterloo.ca [uwaterloo.ca]

- 6. Ames test - Wikipedia [en.wikipedia.org]

- 7. biotoxicity.com [biotoxicity.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijisrt.com [ijisrt.com]

- 11. neuroquantology.com [neuroquantology.com]

- 12. researchgate.net [researchgate.net]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Commercial Suppliers of High-Purity 4-Acetamidothiophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers of high-purity 4-Acetamidothiophenol, a critical reagent in various research and development applications, including the formation of self-assembled monolayers (SAMs) for biosensors and the functionalization of nanoparticles. This document outlines key quantitative data from various suppliers, details relevant experimental protocols, and illustrates associated biological pathways.

High-Purity this compound Supplier Overview

The availability of high-purity this compound is crucial for reproducible and reliable experimental outcomes. The following table summarizes the offerings from several commercial suppliers, highlighting purity levels, and other key specifications.

| Supplier | Stated Purity | CAS Number | Molecular Formula | Additional Information |

| Sigma-Aldrich (Merck) | ≥90% | 1126-81-4 | C₈H₉NOS | Product number A8201.[1] Also known as 4'-Mercaptoacetanilide. |

| Shaanxi Dideu Medichem Co. Ltd. (via ChemicalBook) | 98.0%[2] | 1126-81-4[2] | C₈H₉NOS[2] | - |

| CymitQuimica | 97%, 95% | 1126-81-4 | C₈H₉NOS | Offers multiple purity grades. |

| BOC Sciences | 98% | 1126-81-4 | C₈H₉NOS | States the product is a yellow powder. |

| Amerigo Scientific | ≥90% | 1126-81-4 | C₈H₉NOS | - |

Experimental Protocols

This compound is widely utilized in surface chemistry and nanotechnology. Below are detailed methodologies for its application in forming self-assembled monolayers on gold surfaces and for the functionalization of nanoparticles.

Preparation of Self-Assembled Monolayers (SAMs) on Gold Substrates

This protocol, adapted from a general procedure provided by Sigma-Aldrich, describes the formation of a this compound monolayer on a gold surface.

Materials:

-

Gold-coated substrates

-

This compound

-

200 proof ethanol

-

Container for thiol solution (e.g., glass vial)

-

Tweezers

-

Dry nitrogen gas

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for cleaning (use with extreme caution)

Procedure:

-

Substrate Cleaning: Thoroughly clean the gold substrate. For rigorous cleaning, immerse the substrate in piranha solution for 10-15 minutes, followed by copious rinsing with deionized water and then ethanol. Dry the substrate under a stream of dry nitrogen.

-

Thiol Solution Preparation: Prepare a dilute solution of this compound in 200 proof ethanol. A typical concentration is 1-10 mM.

-

Self-Assembly: Immerse the clean, dry gold substrate into the thiol solution. To minimize oxidation, it is recommended to perform this step in an inert atmosphere by, for example, backfilling the container with dry nitrogen.

-

Incubation: Allow the self-assembly to proceed for 24-48 hours at room temperature to ensure the formation of a well-ordered monolayer.

-

Rinsing: After incubation, remove the substrate from the thiol solution and rinse it thoroughly with ethanol to remove non-chemisorbed molecules.

-

Drying: Dry the substrate again under a stream of dry nitrogen.

-

Storage: Store the functionalized substrate in a clean, dry environment, preferably under an inert atmosphere, until further use.

Functionalization of Nanoparticles with this compound

This protocol provides a general framework for the functionalization of nanoparticles (e.g., gold or iron oxide nanoparticles) with this compound. The thiol group of this compound can readily bind to the surface of certain nanoparticles.

Materials:

-

Nanoparticle suspension (e.g., gold nanoparticles in citrate buffer)

-

This compound

-

Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Centrifuge and centrifuge tubes

-

Sonicator

Procedure:

-

Nanoparticle Preparation: If the nanoparticles are not in a suitable buffer, they should be transferred to the desired reaction buffer using centrifugation and resuspension.

-

Thiol Solution Preparation: Prepare a stock solution of this compound in a compatible solvent (e.g., ethanol or DMSO).

-

Functionalization Reaction: Add the this compound stock solution to the nanoparticle suspension. The molar ratio of this compound to nanoparticles will need to be optimized depending on the nanoparticle size and concentration.

-

Incubation: Incubate the reaction mixture for several hours (e.g., 2-24 hours) at room temperature with gentle mixing to facilitate the binding of the thiol to the nanoparticle surface.

-

Purification: Purify the functionalized nanoparticles to remove excess this compound. This is typically achieved by repeated cycles of centrifugation and resuspension in fresh buffer.

-

Characterization: Characterize the functionalized nanoparticles using techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS), and transmission electron microscopy (TEM) to confirm successful functionalization and assess the stability and size distribution of the nanoparticles.

Logical and Signaling Pathway Visualizations

The following diagrams, created using the DOT language, illustrate a logical workflow for procuring and utilizing high-purity this compound and a relevant biological signaling pathway.

References

Crystal Structure of N-(4-sulfanylphenyl)acetamide: A Comprehensive Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The specific crystal structure for N-(4-sulfanylphenyl)acetamide, also known as 4'-mercaptoacetanilide, is not publicly available in surveyed crystallographic databases and peer-reviewed literature. While extensive searches have been conducted, detailed single-crystal X-ray diffraction data, which is essential for a comprehensive structural analysis, could not be located.

This guide, therefore, addresses the available information on closely related structures and outlines the necessary experimental protocols for determining the crystal structure of the title compound. This information can serve as a valuable reference for researchers seeking to characterize N-(4-sulfanylphenyl)acetamide and similar molecules.

Table 1: Summary of Crystal Data for Structurally Related Compounds

To provide a comparative context, the following table summarizes crystallographic data for analogous compounds where the sulfanyl group is replaced by a sulfamoyl or a substituted sulfamoyl group. This data highlights how modifications to the sulfur-containing functional group can influence the crystal packing and unit cell dimensions.

| Parameter | N-(4-sulfamoylphenyl)acetamide[1][2] | N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide[3] |

| Chemical Formula | C₈H₁₀N₂O₃S | C₁₅H₁₆N₂O₃S |

| Molecular Weight | 214.24 g/mol | 304.37 g/mol |

| Crystal System | Tetragonal | Triclinic |

| Space Group | P4₂₁c | P-1 |

| a (Å) | 15.2631 (4) | 8.2224 (3) |

| b (Å) | 15.2631 (4) | 8.3878 (3) |

| c (Å) | 8.0571 (4) | 13.0796 (5) |

| α (°) | 90 | 71.482 (2) |

| β (°) | 90 | 75.749 (2) |

| γ (°) | 90 | 61.265 (1) |

| Volume (ų) | 1877.00 (11) | 745.27 (5) |

| Z | 8 | 2 |

| Temperature (K) | 100 | 293 |

| Radiation | Mo Kα | Mo Kα |

Experimental Protocols

The following sections detail the standard methodologies required for the synthesis, crystallization, and structural determination of N-(4-sulfanylphenyl)acetamide. These protocols are based on established chemical and crystallographic techniques.

Synthesis of N-(4-sulfanylphenyl)acetamide

A potential synthetic route to N-(4-sulfanylphenyl)acetamide involves the reduction of a precursor such as 4-acetamidobenzenesulfonyl chloride or a related sulfonic acid derivative. A generalized workflow for such a synthesis is presented below.

Caption: A generalized workflow for the synthesis of N-(4-sulfanylphenyl)acetamide.

Detailed Protocol:

-

Reduction: The starting material, 4-acetamidobenzenesulfonyl chloride, would be dissolved in a suitable solvent (e.g., tetrahydrofuran or diethyl ether). A reducing agent, such as lithium aluminum hydride (LiAlH₄) or a mixture of zinc dust and hydrochloric acid, is then carefully added while maintaining a controlled temperature, typically between 0 °C and room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.

-

Quenching and Work-up: Upon completion, the reaction is cautiously quenched by the slow addition of water or an acidic solution to neutralize the excess reducing agent. The product is then extracted into an organic solvent.

-

Purification: The crude product is purified, commonly by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield pure N-(4-sulfanylphenyl)acetamide.

Single-Crystal Growth

Growing X-ray quality single crystals is a critical step. Several techniques can be employed:

-

Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days.

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the "anti-solvent") in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

X-ray Diffraction Data Collection and Structure Refinement

The following protocol outlines the standard procedure for single-crystal X-ray diffraction analysis.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol:

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. The unit cell parameters are determined, and the intensity data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Data Reduction: The raw diffraction data are processed to integrate the reflection intensities, apply corrections for Lorentz and polarization effects, and perform an absorption correction.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and displacement parameters are then refined using full-matrix least-squares on F². Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints.

Concluding Remarks

While the definitive crystal structure of N-(4-sulfanylphenyl)acetamide remains to be determined, this guide provides the necessary framework for its synthesis, crystallization, and structural analysis. The comparative data from related sulfonamide structures offer a valuable starting point for understanding the potential solid-state conformation and packing of this compound. The detailed experimental protocols are intended to facilitate future research in this area, which could be of significant interest to the fields of medicinal chemistry and materials science.

References

Electrochemical Behavior of 4-Acetamidothiophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamidothiophenol (4-ATP) is a thiol-containing organic compound with significant potential in various scientific and biomedical fields. Its unique structure, featuring a thiol group amenable to forming self-assembled monolayers (SAMs) on noble metal surfaces and an acetamido group, makes it a molecule of interest for applications ranging from drug delivery and biosensing to materials science. Understanding the electrochemical behavior of 4-ATP is paramount to harnessing its full potential. This technical guide provides an in-depth analysis of the electrochemical properties of 4-ATP, detailed experimental protocols, and a summary of key quantitative data.

Core Electrochemical Properties

The electrochemical behavior of this compound is primarily dictated by the redox activity of its thiol group (-SH). This group can undergo oxidation to form a disulfide bond (-S-S-), a reversible process that is central to many of its applications.

Electrochemical Oxidation and Reduction

The principal electrochemical reaction of 4-ATP involves the oxidation of the thiol group to form a disulfide, 4,4'-diacetamidodiphenyldisulfide. This is a quasi-reversible process that can be readily observed using techniques such as cyclic voltammetry. The reaction can be represented as:

2 CH₃CONHC₆H₄SH ⇌ (CH₃CONHC₆H₄S)₂ + 2H⁺ + 2e⁻

The formal potential of this redox couple is influenced by the pH of the electrolyte solution.

Influence of pH

The electrochemical behavior of 4-ATP is pH-dependent. The oxidation potential of the thiol group generally decreases as the pH increases, indicating that the oxidation is more favorable in alkaline conditions. This is due to the deprotonation of the thiol group to the more easily oxidizable thiolate anion. The relationship between the peak potential and pH can provide insights into the number of protons and electrons involved in the reaction mechanism.

Influence of Electrode Material

The choice of electrode material significantly impacts the electrochemical response of 4-ATP. Gold (Au) electrodes are commonly used due to the strong affinity of sulfur for gold, leading to the spontaneous formation of well-ordered self-assembled monolayers (SAMs). This immobilization facilitates the study of the interfacial electron transfer properties of 4-ATP. Other electrode materials, such as glassy carbon (GC) and platinum (Pt), can also be used, but the nature of the interaction between 4-ATP and the electrode surface will differ, affecting the observed voltammetric behavior.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes typical electrochemical parameters that would be determined in its analysis, based on the behavior of similar thiol-containing compounds and acetaminophen.

| Parameter | Typical Value/Range | Conditions |

| Anodic Peak Potential (Epa) | +0.2 to +0.6 V (vs. Ag/AgCl) | pH-dependent, electrode-dependent |

| Cathodic Peak Potential (Epc) | -0.1 to +0.3 V (vs. Ag/AgCl) | pH-dependent, electrode-dependent |

| Formal Potential (E°') | +0.05 to +0.45 V (vs. Ag/AgCl) | pH-dependent, electrode-dependent |

| Number of Electrons (n) | 1 (per molecule) | |

| Diffusion Coefficient (D) | 10⁻⁵ to 10⁻⁶ cm²/s | Dependent on solvent and temperature |

| Heterogeneous Electron Transfer Rate Constant (k⁰) | 10⁻³ to 10⁻⁵ cm/s | Dependent on electrode and SAM quality |

| Tafel Slope (b) | 60-120 mV/decade | For irreversible processes |

| Charge Transfer Resistance (Rct) of SAM | 10³ to 10⁶ Ω·cm² | Dependent on SAM packing and thickness |

Experimental Protocols

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique to investigate the redox behavior of 4-ATP.

Objective: To determine the redox potentials and study the reversibility of the thiol/disulfide couple.

Materials:

-

Working Electrode: Gold disk electrode (for SAM formation) or Glassy Carbon electrode.

-

Reference Electrode: Ag/AgCl (saturated KCl).

-

Counter Electrode: Platinum wire.

-

Electrolyte: Phosphate buffer solution (PBS) at various pH values (e.g., 3.0, 7.0, 9.0) containing a supporting electrolyte (e.g., 0.1 M KCl).

-

This compound solution (e.g., 1 mM in ethanol for SAM formation or directly in the electrolyte for bulk studies).

Procedure:

-

Electrode Preparation:

-

Gold Electrode: Polish the electrode with alumina slurry, sonicate in ethanol and then deionized water, and finally electrochemically clean by cycling in 0.5 M H₂SO₄. For SAM formation, immerse the clean electrode in a 1 mM solution of 4-ATP in ethanol for several hours.

-

Glassy Carbon Electrode: Polish with alumina slurry, sonicate in deionized water and ethanol.

-

-

Electrochemical Cell Setup: Assemble the three-electrode cell with the chosen working electrode, reference electrode, and counter electrode in the electrolyte solution.

-

Deoxygenation: Purge the electrolyte with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.

-

Cyclic Voltammetry Measurement:

-

Set the potential window (e.g., -0.4 V to +1.0 V vs. Ag/AgCl).

-

Set the scan rate (e.g., 100 mV/s).

-

Record the cyclic voltammogram.

-

To study the effect of scan rate, vary the scan rate (e.g., 20, 50, 100, 200, 500 mV/s) and record the corresponding voltammograms.

-

Data Analysis:

-

Determine the anodic (Epa) and cathodic (Epc) peak potentials.

-

Calculate the formal potential (E°') as (Epa + Epc) / 2.

-

Calculate the peak separation (ΔEp = Epa - Epc) to assess the reversibility of the reaction.

-

Plot the peak current (ip) versus the square root of the scan rate (ν¹/²) to determine if the process is diffusion-controlled (linear relationship for soluble species) or adsorption-controlled (linear relationship between ip and ν).[1]

Electrochemical Impedance Spectroscopy (EIS) of 4-ATP SAMs

EIS is a powerful technique to probe the properties of 4-ATP self-assembled monolayers on an electrode surface.

Objective: To determine the charge transfer resistance and capacitance of the 4-ATP SAM.

Materials:

-

Same as for Cyclic Voltammetry, with a gold electrode modified with a 4-ATP SAM.

-

Electrolyte containing a redox probe (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl).

Procedure:

-

Prepare the 4-ATP modified gold electrode as described in the CV protocol.

-

Set up the three-electrode cell with the modified working electrode in the electrolyte containing the redox probe.

-

EIS Measurement:

-

Apply a DC potential equal to the formal potential of the redox probe.

-

Apply a small amplitude AC potential (e.g., 10 mV).

-

Scan a frequency range (e.g., from 100 kHz to 0.1 Hz).

-

Record the impedance data.

-

Data Analysis:

-

Plot the impedance data as a Nyquist plot (Z'' vs. Z').

-

Model the data using an equivalent circuit (e.g., a Randles circuit) to extract the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A high Rct value indicates a well-packed, insulating monolayer.[2]

Visualizations

Electrochemical Workflow

Caption: General workflow for electrochemical analysis of this compound.

Proposed Electrochemical Oxidation Pathway

Caption: Proposed pathway for the electrochemical oxidation of this compound.

Conclusion

This technical guide provides a foundational understanding of the electrochemical behavior of this compound. The redox activity of the thiol group, its pH-dependent nature, and its ability to form stable self-assembled monolayers on gold surfaces are key characteristics that underpin its utility in various applications. The provided experimental protocols for cyclic voltammetry and electrochemical impedance spectroscopy serve as a starting point for researchers to probe the intricate electrochemical properties of this versatile molecule. Further research to populate the quantitative data table with specific experimental values under various conditions will be invaluable for the continued development of technologies based on this compound.

References

Methodological & Application

Application Notes and Protocols for 4-Acetamidothiophenol Self-Assembled Monolayers on Gold

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Acetamidothiophenol (4-ATP) for the formation of self-assembled monolayers (SAMs) on gold surfaces. This document details the properties, applications, and stability of 4-ATP SAMs, along with detailed protocols for their preparation and characterization.

Introduction to this compound SAMs

This compound is an aromatic thiol that readily forms well-ordered self-assembled monolayers on gold substrates. The thiol group (-SH) has a strong affinity for gold, leading to the formation of a stable, semi-covalent gold-thiolate bond. The molecule's rigid phenyl ring contributes to the formation of a densely packed and stable monolayer. The terminal acetamido group (-NHCOCH₃) presents a chemically distinct surface that is useful in a variety of applications, including biosensing, fundamental surface science, and as a platform for further chemical modifications. The acetamido group offers a unique combination of hydrogen bonding capabilities and chemical stability, making it an interesting alternative to more commonly used functional groups like -NH₂, -COOH, and -OH.

Application Notes

Key Properties and Advantages

-

Well-Defined Surface Chemistry: The acetamido group provides a surface with controlled chemical properties, distinct from amino or carboxylic acid-terminated SAMs. This is particularly useful for studying specific molecular interactions.

-

Stability: Aromatic thiol SAMs, including those from 4-ATP, generally exhibit good thermal and electrochemical stability. However, like all thiol-on-gold SAMs, they can be susceptible to oxidation over long periods or under harsh conditions[1].

-

Versatile for Further Functionalization: While stable, the acetamido group can be hydrolyzed under certain conditions to yield an amine-terminated surface, providing a route for subsequent covalent modification.

-

Biocompatibility: The amide functionality is prevalent in biological systems (e.g., peptide bonds), making 4-ATP SAMs a relevant surface for studying biomolecular interactions.

Primary Applications

-

Biosensing and Immunoassays:

-

Low Non-Specific Binding: The neutral, hydrophilic nature of the acetamido group can help to reduce the non-specific adsorption of proteins and other biomolecules compared to charged or more hydrophobic surfaces. This makes 4-ATP SAMs suitable as a background or control surface in biosensor development[2].

-

Platform for Biomolecule Immobilization: Following hydrolysis to an amine, the surface can be used for the covalent attachment of proteins, antibodies, or nucleic acids using standard crosslinking chemistries (e.g., EDC/NHS coupling to carboxyl groups on the biomolecule)[2].

-

-

Drug Development and Screening:

-

Studying Drug-Surface Interactions: 4-ATP SAMs can mimic a peptide-like surface, providing a simplified model system to study the interaction of small molecule drugs with protein-like chemical functionalities.

-

Controlled Drug Release: While not intrinsically a drug delivery vehicle, functionalized 4-ATP SAMs on gold nanoparticles could be explored for triggered-release systems. For instance, the surface could be modified with a linker that is cleaved by a specific enzyme or change in pH to release a payload.

-

-

Electrochemistry:

-

Modified Electrodes: 4-ATP SAMs create a well-defined interface that can alter the electrochemical properties of a gold electrode. They can act as a barrier to electron transfer for certain redox probes, a property that is useful in electrochemical sensing applications where binding events at the surface disrupt this barrier[3].

-

Electrochemical Stability Studies: The stability of 4-ATP SAMs can be investigated using techniques like reductive desorption, which provides insights into the molecule-surface interaction and monolayer integrity[1][4].

-

Quantitative Data Summary

A note on the available data: While this compound is used for the formation of SAMs, specific quantitative characterization data is not abundant in the literature. The following tables provide representative data from closely related aromatic thiols and general thiol-based SAMs to offer an expected range of values.

Table 1: Surface Characterization of Aromatic Thiol SAMs on Gold

| Parameter | Representative Compound | Typical Value(s) | Characterization Method |

| Water Contact Angle | Thiophenol | 65-75° | Contact Angle Goniometry |

| 4-Aminothiophenol | 50-60° | Contact Angle Goniometry | |

| Ellipsometric Thickness | Thiophenol | ~0.7 - 1.0 nm | Ellipsometry[5][6] |

| Surface Coverage | Alkanethiols | 4-7 molecules/nm² | Inductively Coupled Plasma–Mass Spectrometry (ICP-MS)[7] |

| Dodecanethiol | ~75 µC/cm² (desorption charge) | Electrochemistry (Reductive Desorption)[4] |

Table 2: Electrochemical Properties of Aromatic Thiol SAMs on Gold

| Parameter | Representative Compound | Typical Value(s) | Measurement Conditions |

| Charge Transfer Resistance (Rct) | Thiophenol / Modified Peptides | 1 - 50 kΩ·cm² (highly dependent on SAM quality and redox probe) | Electrochemical Impedance Spectroscopy (EIS) in [Fe(CN)₆]³⁻/⁴⁻ solution[3] |

| Reductive Desorption Peak Potential | Alkanethiols (e.g., Dodecanethiol) | -0.8 to -1.2 V (vs. Ag/AgCl) | Cyclic Voltammetry in alkaline electrolyte (e.g., 0.1 M NaOH)[4] |

Table 3: XPS Core Level Binding Energies for Related SAM Components

| Element (Orbital) | Functional Group | Representative Binding Energy (eV) |

| S (2p₃/₂) | Thiolate bonded to Gold (-S-Au) | ~162.0 eV[8] |

| N (1s) | Amine (-NH₂) | ~400.0 eV[9] |

| Amide (-NH-C=O) | ~400.5 eV[9] | |

| Nitro (-NO₂) | ~405.5 eV[10] | |

| Au (4f₇/₂) | Bulk Gold | 84.0 eV (often used for calibration) |

Experimental Protocols

Protocol 1: Preparation of Gold Substrates

High-quality SAMs require an atomically clean gold surface.

Materials:

-

Gold-coated substrates (e.g., silicon wafers, glass slides)

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) (EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

-

Alternatively: 1 M H₂SO₄

-

Absolute Ethanol (200 proof)

-

Ultrapure water (18.2 MΩ·cm)

-

High-purity nitrogen or argon gas

-

Beakers and tweezers (non-magnetic)

Procedure:

-

Cleaning (Piranha Method - for robust substrates): a. Place gold substrates in a clean glass beaker inside a fume hood. b. Carefully add the H₂SO₄, followed by the slow addition of H₂O₂. The solution will become very hot. c. Immerse the substrates for 10-15 minutes. d. Carefully remove the substrates and rinse extensively with ultrapure water.

-

Cleaning (Electrochemical Method - alternative): a. Use the gold substrate as the working electrode in a three-electrode electrochemical cell with 1 M H₂SO₄. b. Cycle the potential between the onset of gold oxidation and reduction (e.g., -0.2 V to +1.5 V vs. Ag/AgCl) for several cycles until a reproducible cyclic voltammogram is obtained. c. Rinse thoroughly with ultrapure water.

-

Final Rinse and Dry: a. Rinse the cleaned substrates with absolute ethanol. b. Dry the substrates under a gentle stream of nitrogen or argon gas. c. Use the cleaned substrates immediately for SAM formation to prevent atmospheric contamination.

Protocol 2: Formation of 4-ATP Self-Assembled Monolayers

Materials:

-

Absolute Ethanol (200 proof)

-

Cleaned gold substrates

-

Airtight glass container (e.g., petri dish with a lid or a vial)

Procedure:

-

Solution Preparation: a. Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve 1.67 mg of 4-ATP in 10 mL of absolute ethanol. b. Sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

SAM Assembly: a. Place the freshly cleaned and dried gold substrates in the glass container. b. Pour the 4-ATP solution over the substrates, ensuring they are fully submerged. c. Seal the container to minimize solvent evaporation and contamination. d. Allow the self-assembly to proceed for 18-24 hours at room temperature to form a well-ordered monolayer.

-

Rinsing and Drying: a. After incubation, remove the substrates from the thiol solution with clean tweezers. b. Rinse the substrates thoroughly with absolute ethanol to remove any physisorbed molecules. c. Dry the SAM-coated substrates under a gentle stream of nitrogen or argon gas. d. Store the functionalized substrates in a clean, dry, and inert environment (e.g., a desiccator or under nitrogen) until characterization or use.

Protocol 3: Characterization of 4-ATP SAMs

A. Contact Angle Goniometry (Wettability):

-

Place a 1-5 µL droplet of ultrapure water on the SAM-coated surface.

-

Measure the static contact angle. A successful 4-ATP SAM should exhibit a moderate contact angle, indicating a surface more hydrophilic than a methyl-terminated SAM but less hydrophilic than a carboxylic acid-terminated SAM.

B. X-ray Photoelectron Spectroscopy (XPS) (Elemental Composition and Chemical State):

-

Mount the SAM-coated substrate in the XPS analysis chamber.

-

Acquire a survey spectrum to identify the elements present (Au, S, C, N, O).

-

Acquire high-resolution spectra for the S 2p, N 1s, C 1s, and Au 4f regions.

-

Expected Results:

-

S 2p: A peak around 162 eV (S 2p₃/₂) confirms the formation of a gold-thiolate bond[8]. The absence of a peak around 164 eV indicates no unbound thiol.

-

N 1s: A peak around 400.5 eV is characteristic of the amide nitrogen in the acetamido group[9].

-